Lipophilicity (XLogP3) Comparison: 5-Bromo vs. 6-Bromo and 5-Chloro Oxazolopyridines
5-Bromooxazolo[4,5-b]pyridine exhibits a computed lipophilicity (XLogP3) of 2.1 [1]. This value is 0.4 units higher than its regioisomer, 6-Bromooxazolo[4,5-b]pyridine (XLogP3 = 1.7) [2], and 0.1 units higher than the 5-chloro analog (XLogP3 = 2.0) [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 6-Bromooxazolo[4,5-b]pyridine: 1.7; 5-Chlorooxazolo[4,5-b]pyridine: 2.0 |
| Quantified Difference | Δ = +0.4 vs. 6-bromo regioisomer; Δ = +0.1 vs. 5-chloro analog |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Higher lipophilicity can significantly influence membrane permeability, metabolic stability, and off-target binding in drug discovery, making the 5-bromo derivative a distinct choice for lead optimization.
- [1] PubChem. (2025). 5-Bromo-(1,3)oxazolo(4,5-b)pyridine. CID 84668630. View Source
- [2] PubChem. (2025). 6-Bromo-[1,3]oxazolo[4,5-b]pyridine. CID 21964053. View Source
- [3] PubChem. (2025). 5-Chloro-[1,3]oxazolo[4,5-b]pyridine. CID 84650090. View Source
